An In-depth Technical Guide to the Synthesis of Azepan-4-one Hydrochloride
An In-depth Technical Guide to the Synthesis of Azepan-4-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for Azepan-4-one hydrochloride, a key intermediate in the pharmaceutical industry. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed experimental insights and comparative data.
Synthesis via Ring Expansion of 1-Methylpiperidine-4-ketone
A notable and efficient method for the synthesis of N-methylazepan-4-one hydrochloride involves a ring expansion of the more readily available 1-methylpiperidine-4-ketone. This multi-step process is advantageous due to its relatively short route and mild reaction conditions.[1]
Experimental Protocol
Step 1: Synthesis of 1-methyl-4-(nitromethyl)piperidin-4-ol
To a solution of 1-methylpiperidine-4-ketone, nitromethane is added under basic conditions, typically using potassium hydroxide in ethanol, to yield 1-methyl-4-(nitromethyl)piperidin-4-ol. The reaction mixture is stirred at room temperature for 48 hours. The resulting solid is filtered and washed to give the product.
Step 2: Synthesis of 4-(aminomethyl)-1-methylpiperidin-4-ol
The nitro group of 1-methyl-4-(nitromethyl)piperidin-4-ol is reduced to a primary amine. This is commonly achieved through catalytic hydrogenation.
Step 3: Synthesis of N-methylhexahydroazepin-4-one hydrochloride
The final step involves the ring expansion of 4-(aminomethyl)-1-methylpiperidin-4-ol. 5g (34.67 mmol) of 4-(aminomethyl)-1-methylpiperidin-4-ol is dissolved in 50 ml of glacial acetic acid and cooled to 0°C. A solution of sodium nitrite (2.46g, 35.71 mmol) in 25 ml of water is added slowly while maintaining the temperature at 0°C. The reaction is stirred overnight. Following the reaction, 250 ml of dichloromethane (DCM) is added, and the pH is adjusted to 7-8 with sodium bicarbonate. The DCM layer is separated, and the aqueous layer is extracted twice with 50 ml of DCM. The combined organic layers are concentrated. The resulting oil is dissolved in 20 ml of isopropanol, and the pH is adjusted to <6 with 3 ml of a hydrogen chloride solution in isopropanol. The product crystallizes upon cooling and is dried under reduced pressure.[1]
Quantitative Data
| Step | Reactants | Product | Yield | Spectroscopic Data (¹H NMR) |
| 1. Nitromethane Addition | 1-methylpiperidine-4-ketone, Nitromethane, Potassium Hydroxide, Ethanol | 1-methyl-4-(nitromethyl)piperidin-4-ol | 80.4% | (d-DMSO, 400MHz): δ 5.01 (s, 1H), 4.47 (s, 2H), 2.41-2.40 (m, 2H), 2.21-2.15 (m, 2H), 2.12 (s, 3H), 1.64-1.53 (m, 4H)[1] |
| 2. Nitro Group Reduction | 1-methyl-4-(nitromethyl)piperidin-4-ol | 4-(aminomethyl)-1-methylpiperidin-4-ol | - | - |
| 3. Ring Expansion and Hydrochloride Salt Formation | 4-(aminomethyl)-1-methylpiperidin-4-ol, Sodium Nitrite, Glacial Acetic Acid, HCl in Isopropanol | N-methylhexahydroazepin-4-one hydrochloride | 87.0% | (d-DMSO, 400MHz): δ 11[1] |
Synthesis from N-Methyl-2-pyrrolidone (NMP) via Dieckmann Condensation
A classical and widely cited method for the synthesis of N-methylazepan-4-one hydrochloride commences with the ring-opening of N-methyl-2-pyrrolidone (NMP). This is followed by a series of reactions culminating in an intramolecular Dieckmann condensation to form the seven-membered ring. This method is suitable for large-scale production due to the low cost of the starting material.[2]
Experimental Protocol
Step 1: Synthesis of 4-methylaminobutyric acid hydrochloride
N-methyl-2-pyrrolidone is heated under reflux in the presence of hydrochloric acid for 3 to 8 hours.[2] In a specific example, 18g of NMP is refluxed with 37ml of concentrated hydrochloric acid for 5 hours. After cooling, the hydrochloric acid is removed under reduced pressure. The remaining solid is crystallized from cold acetone to yield 4-methylaminobutyric acid hydrochloride.[2]
Step 2: Synthesis of 4-methylaminobutyric acid methyl ester hydrochloride
The 4-methylaminobutyric acid hydrochloride is esterified by reacting it with methanol and thionyl chloride.[2]
Step 3: Synthesis of the Diester
The methyl ester from the previous step is reacted with methyl acrylate and triethylamine in methanol to form the corresponding diester.[2]
Step 4: Dieckmann Condensation
The diester undergoes an intramolecular cyclization reaction (Dieckmann condensation) using a strong base such as potassium tert-butoxide to yield N-methylhexahydroazepin-4-one.[2]
Step 5: Hydrochloride Salt Formation
The N-methylhexahydroazepin-4-one is treated with hydrochloric acid in isopropanol, and the pH is adjusted to 1.0-2.0 to induce crystallization of N-methylhexahydroazepin-4-one hydrochloride.[2]
Quantitative Data
| Step | Reactants | Product | Yield | Melting Point (°C) | Purity (GC) |
| 1. Ring Opening of NMP | N-methyl-2-pyrrolidone, Concentrated Hydrochloric Acid | 4-methylaminobutyric acid hydrochloride | 88.2% | - | - |
| 2. Esterification | 4-methylaminobutyric acid hydrochloride, Methanol, Thionyl Chloride | 4-methylaminobutyric acid methyl ester hydrochloride | - | - | - |
| 3. Diester Formation | 4-methylaminobutyric acid methyl ester hydrochloride, Methyl Acrylate, Triethylamine, Methanol | Diester intermediate | - | - | - |
| 4. Dieckmann Condensation | Diester intermediate, Potassium tert-butoxide | N-methylhexahydroazepin-4-one | - | - | - |
| 5. Hydrochloride Salt Formation | N-methylhexahydroazepin-4-one, Hydrochloric Acid in Isopropanol | N-methylhexahydroazepin-4-one hydrochloride | 95.64% | 165.8-166.4 | 99% |
Classical Synthesis via Dieckmann Condensation of a Preformed Diester
This approach is a variation of the NMP route where the key diester intermediate is synthesized from starting materials other than NMP, followed by the crucial Dieckmann condensation.
Experimental Protocol
The synthesis begins with a suitable precursor that can be converted to ethyl 4-(2-carbethoxyethyl-methylamino)butyrate. This diester is then subjected to intramolecular cyclization using a strong base like sodium ethoxide in an inert solvent. The resulting β-keto ester is subsequently hydrolyzed and decarboxylated, followed by the formation of the hydrochloride salt to yield Azepan-4-one hydrochloride.
Signaling Pathways and Experimental Workflows
